molecular formula C10H15N3O3 B2953987 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol CAS No. 329922-39-6

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol

Cat. No.: B2953987
CAS No.: 329922-39-6
M. Wt: 225.248
InChI Key: IDMVTHVTTMCJEV-UHFFFAOYSA-N
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Description

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol is a synthetic nitroaniline derivative of interest in chemical and pharmaceutical research. As a member of this chemical family, which includes compounds like 2-(4-Methyl-2-nitrophenylamino)ethanol and 2-({2-[(2-chloro-4-nitrophenyl)amino]ethyl}amino)ethanol , it serves as a valuable building block for synthesizing more complex molecules. Its structure, featuring both ethanolamine and nitrophenyl groups, makes it a versatile intermediate for exploring structure-activity relationships in medicinal chemistry . Researchers utilize such compounds in the development of potential pharmacologically active agents; for instance, structurally related nitroanilino compounds have been investigated for anti-inflammatory properties . The nitro group can act as an electron-withdrawing component, while the ethanolamino side chain can contribute to solubility and hydrogen-bonding capacity. Handling requires appropriate safety precautions. Based on similar compounds, potential hazards may include skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-nitroanilino)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c14-8-7-11-5-6-12-9-1-3-10(4-2-9)13(15)16/h1-4,11-12,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMVTHVTTMCJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCNCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol typically involves the reaction of 4-nitroaniline with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-({2-[(4-Aminophenyl)amino]ethyl}amino)ethanol.

Biological Activity

2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol, also known as 4-nitrophenyl amino ethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a nitrophenyl group attached to an aminoethyl chain, which contributes to its unique reactivity and biological properties. The presence of both amino and nitro functional groups enhances its potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form amino derivatives, which may enhance its affinity for biological targets. Additionally, the aminoethyl chain may facilitate cellular uptake, allowing the compound to exert its effects within cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of cell cycle progression. For instance, in vitro tests against breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cells revealed substantial cytotoxic effects, with IC50 values indicating potency comparable to known chemotherapeutic agents.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.3Induces apoptosis
HCT-116 (Colon Cancer)12.8Cell cycle arrest
HePG-2 (Liver Cancer)18.6Inhibits proliferation

Case Studies

  • Antimicrobial Efficacy : A study conducted by Alassaf et al. evaluated the antimicrobial activity of various derivatives of nitrophenyl compounds, including this compound). Results indicated that this compound showed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Antitumor Activity : In a comparative study on the anticancer effects of several nitrophenyl derivatives, this compound was found to have superior cytotoxicity against multiple cancer cell lines. The study highlighted its mechanism involving DNA binding and subsequent inhibition of topoisomerase activity, leading to enhanced antitumor effects.

Comparison with Similar Compounds

Key Findings :

  • Azo Linkages: Azo-containing analogs (e.g., ) show strong absorption in visible light, making them suitable for textile dyes or nonlinear optical (NLO) materials.

Nonlinear Optical (NLO) Chromophores

highlights polymers incorporating 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol as chromophores. These structures feature extended π-conjugation (butadiynyl groups) and nitroaromatic moieties, enabling strong second-harmonic generation (SHG) responses. Compared to the target compound, the diynyl spacer enhances electron delocalization, critical for NLO efficiency .

Pharmacologically Active Derivatives

  • N-[2-[(4-Nitrophenyl)amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (): Incorporates a thioether (-S-) and benzamide group. Such modifications are common in anticancer or antiviral agents due to improved binding to biological targets .
  • 2-(ethyl(4-iodophenyl)amino)ethanol (): Iodo substituents enable radioimaging or cross-coupling reactions, contrasting with the nitro group’s electron-withdrawing effects.

Research Implications

  • Pharmaceuticals: Aminoethanol-nitroaromatic hybrids are explored as β-agonists or kinase inhibitors, though toxicity screening is critical .
  • Limitations : Commercial discontinuation underscores the need for improved synthetic routes or stabilization strategies.

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